

Pyriftalid: A Technical Guide to its Discovery, Development, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a post-emergence herbicide that has demonstrated efficacy in controlling a variety of weeds, particularly in rice cultivation.[1] Developed initially by LG Chemical Ltd., Korea, and identified by the reference CGA 279233, it belongs to the pyrimidinylthio-benzoate class of herbicides.[2] Its mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Pyriftalid**, including detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

Discovery and Development History

The development of synthetic pesticides saw a significant surge in the 1940s.[2] Within this context, acetolactate synthase (ALS) inhibitors emerged as a prominent class of herbicides in the early 1980s, valued for their high crop selectivity, low application rates, and favorable toxicological profiles.[2] **Pyriftalid** was developed by LG Chemical Ltd. in Korea for the post-emergence control of weeds in rice fields.[2] The technical grade of **Pyriftalid** is an isomeric mixture, as the molecule possesses chirality.

While a detailed public timeline of **Pyriftalid**'s development and any subsequent acquisition or licensing by other agrochemical companies like Syngenta is not readily available, its reference



code CGA 279233 is also associated with Syngenta, suggesting a transfer of development or marketing rights.

Mechanism of Action: Inhibition of Acetolactate Synthase

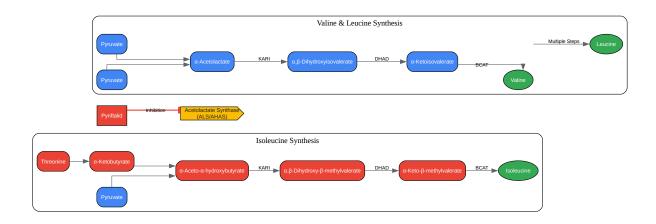
Pyriftalid's herbicidal activity stems from its function as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the initial step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. This metabolic pathway is essential for plants, bacteria, algae, and fungi, but is absent in animals, making ALS an effective and selective target for herbicides.

By inhibiting ALS, **Pyriftalid** disrupts the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the weed. ALS inhibitors are absorbed by both the roots and foliage and are translocated to the growing points of the plant where ALS activity is highest.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in plants and the point of inhibition by **Pyriftalid**.





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Caption: Branched-chain amino acid biosynthesis pathway and **Pyriftalid**'s point of inhibition.

Quantitative Data Herbicidal Efficacy

While specific ED50 values for **Pyriftalid** as a standalone active ingredient are not readily available in the reviewed literature, field trials of **Pyriftalid** in combination with other herbicides demonstrate its effectiveness. For instance, a study on transplanted summer rice showed that a combination of **Pyriftalid** and Bensulfuron-methyl effectively controlled both grassy and nongrassy weeds, leading to increased grain yield.



Weed Species	Herbicide Combinatio n	Application Rate	Efficacy	Crop	Reference
Grassy and non-grassy weeds	Pyriftalid + Bensulfuron Methyl	450 ml/ha at 9 DAT	High	Transplanted Summer Rice	
Echinochloa crus-galli, Cyperus difformis, Scirpus maritimus, Monochoria vaginalis	Pyriftalid + Bensulfuron methyl	207 ml a.i. ha-1	>30% yield increase vs unweeded control	Transplanted Rice	

Toxicological Profile

The toxicological data for **Pyriftalid** indicates a low level of acute toxicity.

Parameter	Species	Route	Value	Classificati on	Reference
Acute Oral LD50	Rat	Oral	>5000 mg/kg	Slightly toxic	
Acute Dermal	Rabbit	Dermal	>2000 mg/kg	Slightly toxic	
Chronic Toxicity (NOAEL) for Pyridate*	Rat	Oral	10.8 mg/kg/day	-	_

Note: The chronic toxicity data (NOAEL) is for Pyridate, a structurally related herbicide, and is provided here as an estimate in the absence of specific data for **Pyriftalid**.



Experimental Protocols Synthesis of Pyriftalid

Several synthetic routes for **Pyriftalid** have been developed, with a focus on improving efficiency and safety. A concise and efficient process starts from 3-nitrophthalic acid and involves the direct introduction of a mercapto group by substituting a nitro group using sodium sulfide and elemental sulfur. This method avoids hazardous catalytic reduction and diazotization reactions. The overall yield reported for a five-step synthesis is 68% with a purity of 99.88%.

A detailed experimental protocol for a key step in an alternative synthesis is provided below:

Synthesis of 7,7'-Disulfanediylbis(3-methylisobenzofuran-1(3H)-one) (4)

- To a reaction vessel, add compound 3 (15.00 g, 77.7 mmol), triethylamine (75 g), potassium thioacetate 6 (10.47 g, 91.6 mmol), and tetrabutylammonium bromide (0.75 g, 2.3 mmol).
- Heat the reaction mixture sequentially at 50°C for 2 hours, 60°C for 2 hours, and 80°C for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).
- After the reaction is complete, evaporate the solvent under vacuum.
- To the residue, add dichloromethane (300 g) and water (150 g).
- Separate the organic layer, wash it three times with water (150 g each), and dry it with sodium sulfate.
- Filter the solution and evaporate the solvent under vacuum to yield a brown solid (14.2 g).
- Reslurry the crude product in ethyl acetate (70 g) at ambient temperature for 2 hours.
- Collect the product by filtration, wash with ethyl acetate, and dry under vacuum to obtain the desired compound 4 as a yellow solid (10.4 g, 75% yield) with a purity of 96%.





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Caption: Workflow for the synthesis of a key **Pyriftalid** intermediate.

Acetolactate Synthase (ALS) Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the inhibitory activity of a compound against ALS.

- Enzyme Extraction: Extract the ALS enzyme from young, actively growing plant tissue (e.g., shoots of a susceptible weed species) by homogenizing the tissue in an extraction buffer.
- Enzyme Assay:
 - Prepare a reaction mixture containing the enzyme extract, reaction buffer, and cofactors (e.g., thiamine pyrophosphate, MgCl2, FAD).
 - Add varying concentrations of the test inhibitor (e.g., Pyriftalid) to the reaction mixture.
 - Initiate the enzymatic reaction by adding the substrate (pyruvate).
 - Incubate the reaction mixture at a controlled temperature for a specific duration.
 - Stop the reaction by adding acid (e.g., H2SO4). The acid also facilitates the conversion of the reaction product (acetolactate) to acetoin.
 - \circ Add creatine and α -naphthol to the mixture and incubate to allow for color development.
 - Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm).
- Data Analysis:

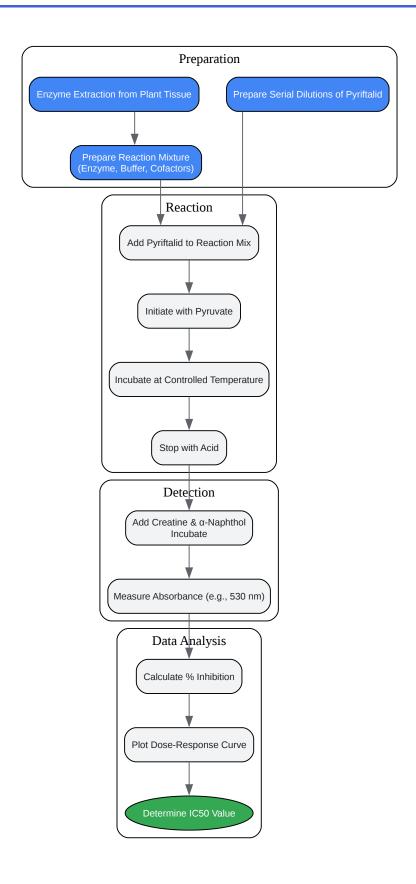
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- Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.





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Caption: General workflow for an in vitro ALS inhibition assay.



Whole-Plant Herbicide Efficacy Assay (General Protocol)

This protocol provides a general framework for assessing the herbicidal efficacy of **Pyriftalid** on target weed species.

Plant Growth:

- Sow seeds of the target weed species (e.g., Echinochloa crus-galli) and a tolerant crop species (e.g., rice) in pots containing a suitable growing medium.
- Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for temperature, light, and humidity.

Herbicide Application:

- At a specific growth stage of the weeds (e.g., 2-3 leaf stage), apply Pyriftalid at a range of doses.
- Include an untreated control group for comparison.
- Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

Evaluation:

- At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.
- At the end of the experiment, harvest the above-ground biomass of the plants and determine the fresh and/or dry weight.

Data Analysis:

- Calculate the percentage of growth reduction for each dose relative to the untreated control.
- Plot the percentage of growth reduction against the herbicide dose.



 Determine the ED50 value (the effective dose that causes a 50% reduction in plant growth) from the dose-response curve.

Conclusion

Pyriftalid is a valuable tool in weed management, particularly for rice cultivation, owing to its effective inhibition of the ALS enzyme, a target not present in animals. Its development history, from its origins at LG Chemical Ltd., reflects the ongoing innovation in the field of synthetic herbicides. The synthesis of Pyriftalid has been optimized to improve safety and efficiency. While more specific quantitative data on its standalone efficacy and a detailed public development timeline would be beneficial, the available information clearly establishes its mechanism of action and provides a strong basis for its application in agriculture. Further research could focus on elucidating the molecular interactions between Pyriftalid and the ALS enzyme from various weed species to better understand and manage the potential for herbicide resistance.

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